6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime, with the chemical formula CHClNO and CAS number 866040-98-4, is a synthetic compound that belongs to the class of oximes. This compound features a morpholine ring and a nicotinaldehyde moiety, which contribute to its potential biological activities. The molecular weight is approximately 394.3 g/mol, and it has a purity greater than 90% as indicated by suppliers .
In terms of classification, this compound is categorized under organic compounds, specifically as an oxime derivative of nicotinaldehyde. It contains multiple functional groups, including an oxime (–C=N–OH) and a dichlorobenzyl substituent, which may impart specific chemical reactivity and biological activity.
The synthesis of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime generally involves the reaction of 6-(2,6-dimethylmorpholino)nicotinaldehyde with 2,6-dichlorobenzyl hydroxylamine. This reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime linkage.
The molecular structure of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime can be represented using various structural formulas:
CC(C1CN(CC(O1)C)C2=NC=C(C=C2)C=O)C(C=O)=NOC(C1=CC(Cl)=C(C=C1)Cl)InChI=1S/C19H21Cl2N3O2/c1-11(2)7-4-3-6(5-12)8(9-10-7)15-20-19(22)23-21(15)14(18)13(16)17/h3-5H,11-12H2,1-2H3The molecular geometry is characterized by the presence of a morpholine ring and a dichlorobenzyl group that influence its spatial arrangement and reactivity.
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be exploited in synthetic pathways for developing other complex organic molecules or pharmaceuticals.
Potential mechanisms could include:
This compound has potential applications in various fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9